molecular formula C11H11BrN2S B3366376 2-Bromo-6-(thiomorpholino)benzonitrile CAS No. 1365272-93-0

2-Bromo-6-(thiomorpholino)benzonitrile

Cat. No.: B3366376
CAS No.: 1365272-93-0
M. Wt: 283.19 g/mol
InChI Key: OYWBTWMUNATRKI-UHFFFAOYSA-N
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Description

2-Bromo-6-(thiomorpholino)benzonitrile is an organic compound with the molecular formula C11H11BrN2S and a molecular weight of 283.187 g/mol It is characterized by the presence of a bromine atom at the second position and a thiomorpholino group at the sixth position on a benzonitrile ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(thiomorpholino)benzonitrile typically involves the bromination of 6-(thiomorpholino)benzonitrile. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(thiomorpholino)benzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The thiomorpholino group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide (DMF) or ethanol.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents such as acetonitrile.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) in solvents like tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzonitriles.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

Scientific Research Applications

2-Bromo-6-(thiomorpholino)benzonitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It is utilized in the development of advanced materials, including polymers and nanomaterials.

    Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.

    Organic Synthesis: It is employed as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(thiomorpholino)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiomorpholino group can enhance the compound’s binding affinity and selectivity towards its molecular targets. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-(morpholino)benzonitrile
  • 2-Bromo-6-(piperidino)benzonitrile
  • 2-Bromo-6-(pyrrolidino)benzonitrile

Comparison

2-Bromo-6-(thiomorpholino)benzonitrile is unique due to the presence of the thiomorpholino group, which imparts distinct chemical and biological properties. Compared to its analogs with morpholino, piperidino, or pyrrolidino groups, the thiomorpholino group can enhance the compound’s lipophilicity and metabolic stability. This can result in improved pharmacokinetic properties and potentially greater efficacy in medicinal applications.

Properties

IUPAC Name

2-bromo-6-thiomorpholin-4-ylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2S/c12-10-2-1-3-11(9(10)8-13)14-4-6-15-7-5-14/h1-3H,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYWBTWMUNATRKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=C(C(=CC=C2)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501259176
Record name Benzonitrile, 2-bromo-6-(4-thiomorpholinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501259176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365272-93-0
Record name Benzonitrile, 2-bromo-6-(4-thiomorpholinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365272-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 2-bromo-6-(4-thiomorpholinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501259176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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